molecular formula C8H8ClNO2 B1295656 Ethyl 5-chloronicotinate CAS No. 20825-98-3

Ethyl 5-chloronicotinate

Cat. No. B1295656
Key on ui cas rn: 20825-98-3
M. Wt: 185.61 g/mol
InChI Key: NPPHNBKRBUSDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153854B2

Procedure details

To ethanol (66 mL) and DMF (66 mL) was added Et3N (29.4 mL), 1,3-propanediylbis(diphenylphosphine) (3.48 g) and palladium acetate (1.9 g) in ice-water bath. To this was added 5-chloro-3-pyridinyl trifluoromethanesulfonate (22.1 g) at the temperature. The mixture was stirred at 50° C. for 4 hours under CO (1 atom). The mixture was partitioned betwwen EtOAc and water. The aqueous layer was extracted with EtOAc. The combined organic layer was washed with water three times, dried over MgSO4 and evaporated in vacuo. The residue was purified by silica gel column chromatography (silica gel, 200 mL) eluted with hexane-EtOAc=15-1 and 10-1 to give ethyl 5-chloronicotinate (10.5 g) as a pale brown oil.
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Name
Quantity
29.4 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].CN([CH:7]=[O:8])C.C(P(C1C=CC=CC=1)C1C=CC=CC=1)CCP(C1C=CC=CC=1)C1C=CC=CC=1.FC(F)(F)S(O[C:44]1[CH:45]=[N:46][CH:47]=[C:48]([Cl:50])[CH:49]=1)(=O)=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCN(CC)CC>[Cl:50][C:48]1[CH:47]=[N:46][CH:45]=[C:44]([CH:49]=1)[C:7]([O:3][CH2:1][CH3:2])=[O:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
66 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.48 g
Type
reactant
Smiles
C(CCP(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
1.9 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
29.4 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=NC=C(C1)Cl)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 4 hours under CO (1 atom)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned betwwen EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (silica gel, 200 mL)
WASH
Type
WASH
Details
eluted with hexane-EtOAc=15-1 and 10-1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=NC=C(C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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